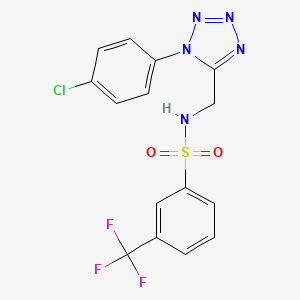

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a trifluoromethyl benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The trifluoromethyl benzenesulfonamide moiety is added in the final step through a sulfonation reaction using trifluoromethyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ catalysts and specific reaction conditions to minimize by-products and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form oxo-tetrazole derivatives.

Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxo-tetrazole derivatives, phenyl-substituted compounds, and various substituted benzenesulfonamides.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties, such as N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of the tetrazole ring enhances the compound's efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrazole showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic .

Anticonvulsant Effects

This compound has been investigated for its anticonvulsant properties. Research findings indicate that similar compounds with tetrazole structures can effectively reduce seizure activity in animal models. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Tetrazole Ring | Essential for anticancer and anticonvulsant activity |

| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |

| Chlorophenyl Group | Contributes to selective binding to target receptors |

Case Study: Anticancer Research

In a recent study published in Molecules, researchers synthesized various derivatives of the tetrazole compound to evaluate their anticancer effects against breast cancer cell lines. The results indicated that specific modifications significantly increased cytotoxicity compared to standard treatments .

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The compound demonstrated activity comparable to established antibiotics, suggesting its potential as a new treatment option for bacterial infections .

Mécanisme D'action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the trifluoromethyl benzenesulfonamide moiety can enhance the compound’s overall stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- Trifluoromethyl phenyl sulfone

- Tetrazole derivatives with different substituents

Uniqueness

This compound is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a trifluoromethyl benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, such as high thermal stability, resistance to oxidation, and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrazole ring, a trifluoromethyl group, and a sulfonamide moiety. Its molecular formula is C14H13ClN6O2S, with a molecular weight of approximately 360.81 g/mol. The functional groups present in this compound contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind effectively to active sites on enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's lipophilicity, improving its membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, such as HCT-15 (colon cancer) and NCI-H23 (lung cancer) cells, with IC50 values often less than 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 | 8.5 |

| Compound B | NCI-H23 | 9.0 |

| This compound | TBD |

Anti-inflammatory Activity

The sulfonamide group in this compound may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. COX-2 inhibitors are known for their role in reducing inflammation and pain . The compound's structural attributes suggest potential efficacy in treating inflammatory conditions.

Case Studies

A notable case study involved the evaluation of similar tetrazole-based compounds for their anti-cancer properties. In vitro studies demonstrated that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Another study focused on the pharmacokinetics and toxicity profiles of related sulfonamide derivatives, revealing favorable absorption characteristics and low cytotoxicity at therapeutic concentrations .

Propriétés

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5O2S/c16-11-4-6-12(7-5-11)24-14(21-22-23-24)9-20-27(25,26)13-3-1-2-10(8-13)15(17,18)19/h1-8,20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXBRGLIEVVFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.